Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
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Overview
Description
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial activities . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones in the presence of a catalyst . For example, the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate or dimethyl-3-oxopentanedioate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of green chemistry approaches, such as solvent-free reactions or the use of environmentally benign catalysts . For instance, a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives involves the use of lactic acid as a catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed pharmacological effects . The compound’s structure allows it to interact with various biological molecules, influencing processes such as inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: This compound shares a similar quinoline core but differs in the position of the carboxylate group.
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate: This derivative includes additional fluorine and triazole groups, which may enhance its biological activity.
Uniqueness
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)7-3-2-4-8-10(7)9(13)5-6-12-8/h2-4,12H,5-6H2,1H3 |
InChI Key |
JKBLYKRNKJVCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)CCNC2=CC=C1 |
Origin of Product |
United States |
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